molecular formula C40H49Cl2N5O4 B1392834 2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone CAS No. 939983-14-9

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

Cat. No. B1392834
M. Wt: 734.7 g/mol
InChI Key: DJZBZZRLUQDRII-PVXQIPPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The name of the compound suggests it is a complex organic molecule with multiple functional groups including an imidazole ring, a piperazine ring, and a morpholino group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The structure of the molecule can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

The reactivity of the molecule would depend on the functional groups present. For example, the imidazole ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound (such as its solubility, melting point, and stability) can be determined through experimental measurements.


Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the antimicrobial potential of compounds similar to the specified chemical. For instance, Bektaş et al. (2007) synthesized various derivatives of 1,2,4-triazole, showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis of 1H-imidazol-1-yl ethyl piperazine derivatives with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Photochemical Properties

The chemical structure of the compound suggests potential for photochemical applications. Kravchenko et al. (2018) studied photochemical transformations of similar compounds, providing insights into absorption and fluorescence properties, which could be relevant for developing new photoreactive materials (Kravchenko et al., 2018).

Chemical Sensing

The compound's structure, particularly the presence of imidazole and piperazine rings, indicates potential for chemical sensing. Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based sensors for detecting ions like cyanide and mercury, demonstrating the versatility of imidazole derivatives in sensing applications (Emandi, Flanagan, & Senge, 2018).

Synthesis and Characterization

Various synthesis methods and characterizations of similar compounds have been explored. For example, Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides, which could provide a basis for understanding the synthetic pathways for related compounds (Anisuzzaman et al., 2000).

Antitubercular Properties

Jallapally et al. (2014) synthesized 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, showcasing potent antitubercular agents. This indicates the potential of similar compounds in medicinal chemistry, particularly in antimycobacterial applications (Jallapally et al., 2014).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information could be obtained through safety data sheets and toxicological studies.


Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity, determining its mechanism of action (if it is a drug), and assessing its safety and efficacy in biological systems.


Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general guidance and may not apply to all situations. It’s always important to conduct thorough research and follow all safety protocols when working with chemicals.


properties

IUPAC Name

2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-PVXQIPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678914
Record name 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

CAS RN

939983-14-9
Record name 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 2
Reactant of Route 2
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 4
Reactant of Route 4
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Reactant of Route 6
Reactant of Route 6
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone

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